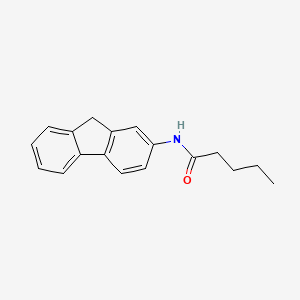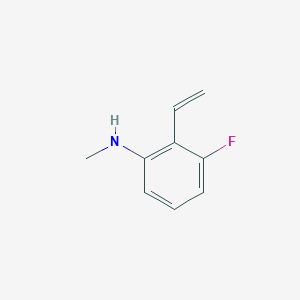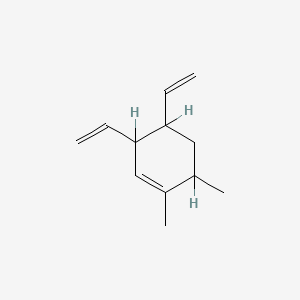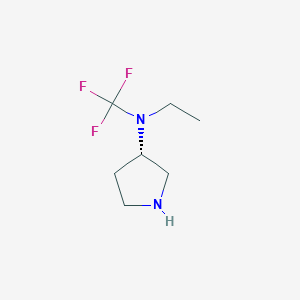
(S)-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine typically involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . This method allows for the efficient production of chiral N-heterocycles, including pyrrolidines, in good to excellent yields. Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a proficient rhodium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of stable and readily available starting materials, along with mild reaction conditions, makes these methods attractive for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (S)-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-3-amine: A chiral derivatization reagent used for the detection of carboxylic acids.
(S)-4,6-dimethoxy-N-(pyrrolidin-3-yl)-1,3,5-triazin-2-amine: Another chiral derivatization reagent with similar applications.
Uniqueness
(S)-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s metabolic stability and lipophilicity, making it a valuable tool in drug design and other applications.
Properties
Molecular Formula |
C7H13F3N2 |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
(3S)-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C7H13F3N2/c1-2-12(7(8,9)10)6-3-4-11-5-6/h6,11H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
WHHYEOWHHUVXBX-LURJTMIESA-N |
Isomeric SMILES |
CCN([C@H]1CCNC1)C(F)(F)F |
Canonical SMILES |
CCN(C1CCNC1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


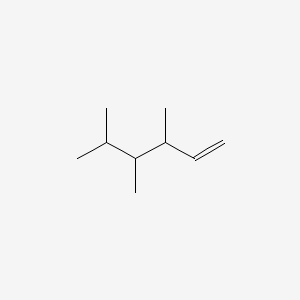

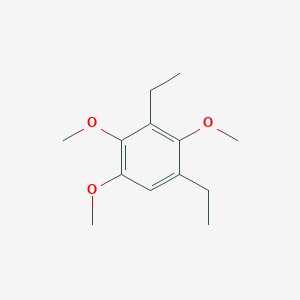

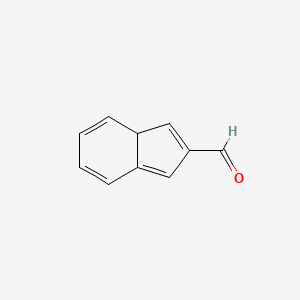

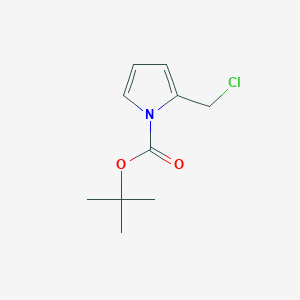
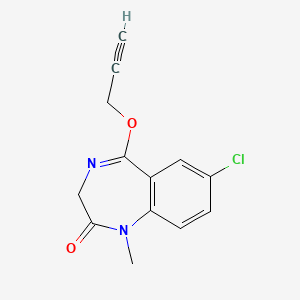
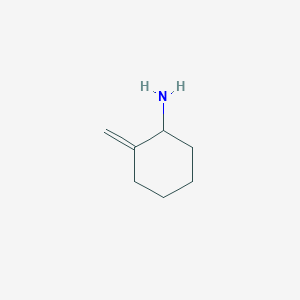
![N-[(1R)-2-Amino-1-(4-methoxyphenyl)-2-oxoethyl]-4-methoxybenzeneacetamide](/img/structure/B13949734.png)

